1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose
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Overview
Description
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose is a synthetic oligosaccharide derivative. It is characterized by the presence of acetyl groups at positions 1, 2, 3, and 4, and a diphenylphosphoryl group at position 6 of the mannopyranose ring. This compound is often used in carbohydrate chemistry and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves several steps:
Acetylation: The mannopyranose is acetylated at positions 1, 2, 3, and 4 using acetic anhydride in the presence of a catalyst such as pyridine.
Phosphorylation: The acetylated mannopyranose is then reacted with diphenylphosphoryl chloride in the presence of a base like triethylamine to introduce the diphenylphosphoryl group at position 6.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phosphoryl group.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound can be used to study carbohydrate-protein interactions and enzyme specificity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves its interaction with specific molecular targets. The acetyl and diphenylphosphoryl groups can participate in various biochemical pathways, influencing enzyme activity and protein binding. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: Similar in structure but with a different sugar moiety.
1,3,4,6-Tetra-O-acetyl-2-O-(trifluoromethanesulfonyl)-beta-D-mannopyranose: Contains a trifluoromethanesulfonyl group instead of a diphenylphosphoryl group.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Lacks the diphenylphosphoryl group.
Uniqueness
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose is unique due to the presence of both acetyl and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3/t22-,23-,24+,25+,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZZNFIJWMQZMQ-PUHDZGQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29O13P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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